
C25H18ClF3N2O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H18ClF3N2O4 is a complex organic molecule This compound is characterized by the presence of multiple functional groups, including aromatic rings, a trifluoromethyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H18ClF3N2O4 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the aromatic core: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to introduce substituents onto an aromatic ring.
Introduction of the trifluoromethyl group: This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Coupling reactions: These are used to link different parts of the molecule together, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
C25H18ClF3N2O4: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups, using nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C25H18ClF3N2O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C25H18ClF3N2O4 depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
C25H18ClF3N2O3: Similar structure but with one less oxygen atom.
C25H18ClF3N2O5: Similar structure but with one additional oxygen atom.
C24H18ClF3N2O4: Similar structure but with one less carbon atom.
Uniqueness
C25H18ClF3N2O4: is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C25H18ClF3N2O4 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H18ClF3N2O4/c1-14-18(26)8-5-9-19(14)30-23(32)20-21(15-10-12-17(13-11-15)34-25(27,28)29)31(35-22(20)24(30)33)16-6-3-2-4-7-16/h2-13,20-22H,1H3 |
InChI Key |
ATNWEVGNFUJBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


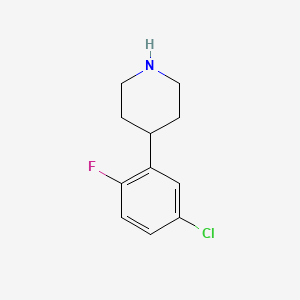
![2-[(2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenol](/img/structure/B12616990.png)
![[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B12616991.png)
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12617011.png)
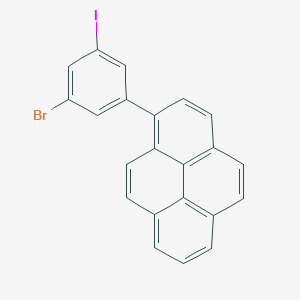

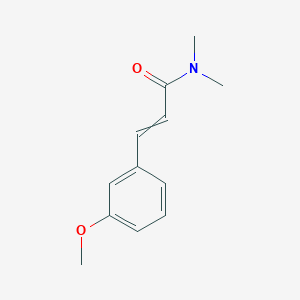
![2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12617025.png)
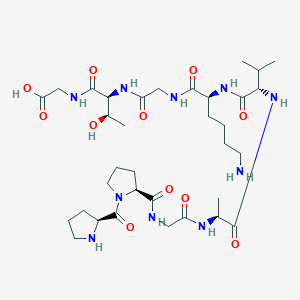
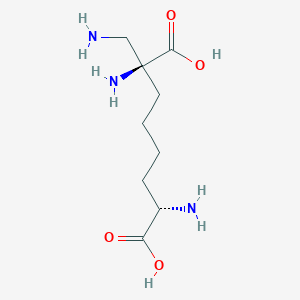
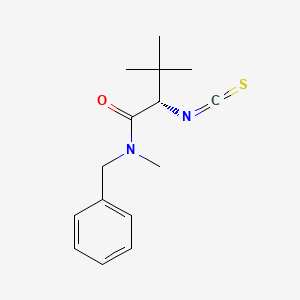
![N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]-2-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetamide](/img/structure/B12617051.png)
![1,7-Diazaspiro[4.5]decane-7-acetamide, 1-(3-amino-2,5,6-trifluorobenzoyl)-6-oxo-, (5R)-](/img/structure/B12617088.png)
